![molecular formula C12H12BrNO2 B1414036 Ethyl 6-bromo-3-cyano-2-methylphenylacetate CAS No. 1805581-36-5](/img/structure/B1414036.png)
Ethyl 6-bromo-3-cyano-2-methylphenylacetate
Overview
Description
Ethyl 6-bromo-3-cyano-2-methylphenylacetate, also known as this compound, is an organic compound that has been used in various scientific research applications. It is a colorless liquid with a molecular weight of 271.3 g/mol, and can be synthesized from bromoacetonitrile and ethyl acetate. This compound has been studied for its potential use in the synthesis of drugs, as well as its biochemical and physiological effects.
Scientific Research Applications
Ethyl 6-bromo-3-cyano-2-mEthyl 6-bromo-3-cyano-2-methylphenylacetatephenylacetate has been used in various scientific research applications. It has been used as an intermediate in the synthesis of drugs and has been studied for its potential use in the synthesis of anticancer drugs. In addition, it has been used in the synthesis of various compounds, such as heterocyclic compounds, and has been studied for its potential use in the synthesis of pesticides.
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-3-cyano-2-methylphenylacetate 6-bromo-3-cyano-2-mEthyl 6-bromo-3-cyano-2-methylphenylacetatephenylacetate is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the synthesis of prostaglandins. In addition, it has been suggested that it may act as an antagonist of certain receptors, such as the 5-HT2A receptor, which is involved in the regulation of serotonin levels.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound 6-bromo-3-cyano-2-mEthyl 6-bromo-3-cyano-2-methylphenylacetatephenylacetate are not yet fully understood. However, it has been suggested that it may have anti-inflammatory and analgesic effects, as well as anticonvulsant and neuroprotective effects. In addition, it has been suggested that it may have anti-cancer effects, as well as anti-oxidant and anti-microbial effects.
Advantages and Limitations for Lab Experiments
The main advantage of using Ethyl 6-bromo-3-cyano-2-methylphenylacetate 6-bromo-3-cyano-2-mEthyl 6-bromo-3-cyano-2-methylphenylacetatephenylacetate in lab experiments is its high solubility in a variety of organic solvents. This makes it easy to use in various synthetic reactions. However, it is important to note that the compound is toxic and should be handled with care. In addition, the compound is volatile and may be difficult to store for long periods of time.
Future Directions
The potential applications of Ethyl 6-bromo-3-cyano-2-methylphenylacetate 6-bromo-3-cyano-2-mEthyl 6-bromo-3-cyano-2-methylphenylacetatephenylacetate are numerous and there are many potential future directions for research. These include further research into its mechanism of action, as well as its potential use in the synthesis of drugs, pesticides, and other compounds. In addition, further research into its biochemical and physiological effects is needed, as well as its potential use in the treatment of various diseases. Finally, further research into its potential toxicological effects is also needed.
properties
IUPAC Name |
ethyl 2-(6-bromo-3-cyano-2-methylphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c1-3-16-12(15)6-10-8(2)9(7-14)4-5-11(10)13/h4-5H,3,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMHRMIDPRYMCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC(=C1C)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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